molecular formula C11H20O4S B6771950 4-[2-(Oxolan-2-yl)ethylsulfonyl]oxane

4-[2-(Oxolan-2-yl)ethylsulfonyl]oxane

Cat. No.: B6771950
M. Wt: 248.34 g/mol
InChI Key: VKJPGJNJDNMSFC-UHFFFAOYSA-N
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Description

4-[2-(Oxolan-2-yl)ethylsulfonyl]oxane is a chemical compound characterized by the presence of an oxane ring and an oxolan-2-yl group

Preparation Methods

The synthesis of 4-[2-(Oxolan-2-yl)ethylsulfonyl]oxane typically involves the reaction of oxane derivatives with oxolan-2-yl-containing reagents under specific conditions. One common method includes the use of sulfonylation reactions where oxane is treated with oxolan-2-yl ethyl sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .

Chemical Reactions Analysis

4-[2-(Oxolan-2-yl)ethylsulfonyl]oxane undergoes various chemical reactions, including:

Scientific Research Applications

4-[2-(Oxolan-2-yl)ethylsulfonyl]oxane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-(Oxolan-2-yl)ethylsulfonyl]oxane involves its interaction with specific molecular targets, such as enzymes or receptors. The oxolan-2-yl group can form hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. Additionally, the sulfonyl group can interact with nucleophilic residues in proteins, leading to covalent modifications that alter protein function .

Comparison with Similar Compounds

4-[2-(Oxolan-2-yl)ethylsulfonyl]oxane can be compared with other similar compounds such as:

These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

4-[2-(oxolan-2-yl)ethylsulfonyl]oxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O4S/c12-16(13,11-3-7-14-8-4-11)9-5-10-2-1-6-15-10/h10-11H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKJPGJNJDNMSFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CCS(=O)(=O)C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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